Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate

CAS No.: 1262538-12-4

Cat. No.: VC8371867

Molecular Formula: C6H5BF4KN

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1262538-12-4 |

|---|---|

| Molecular Formula | C6H5BF4KN |

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | potassium;trifluoro-(6-fluoro-5-methylpyridin-3-yl)boranuide |

| Standard InChI | InChI=1S/C6H5BF4N.K/c1-4-2-5(7(9,10)11)3-12-6(4)8;/h2-3H,1H3;/q-1;+1 |

| Standard InChI Key | WBUWBUXWLIXXLD-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC(=C(N=C1)F)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC(=C(N=C1)F)C)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

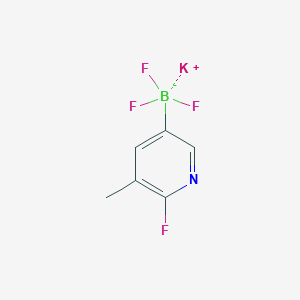

The compound features a pyridine ring substituted at the 3-position with a trifluoroborate group and at the 5- and 6-positions with methyl and fluorine groups, respectively. This arrangement is critical for its electronic properties, as the electron-withdrawing fluorine atoms and electron-donating methyl group modulate the boron center’s Lewis acidity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 1262538-12-4 | |

| Molecular Formula | C₆H₅BF₄KN | |

| Molecular Weight | 217.02 g/mol | |

| IUPAC Name | Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)boranuide | |

| SMILES | B-(F)(F)F.[K+] | |

| InChI Key | WBUWBUXWLIXXLD-UHFFFAOYSA-N | |

| PubChem CID | 121229083 |

The canonical SMILES string confirms the connectivity, while the InChIKey provides a standardized identifier for database searches.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves two stages:

-

Formation of the Pyridine-Boron Intermediate: (6-Fluoro-5-methylpyridin-3-yl)boronic acid (CAS: 904326-92-7) reacts with boron trifluoride (BF₃) in an anhydrous medium. This step leverages the boronic acid’s propensity to form stable adducts with Lewis acids .

-

Potassium Salt Formation: The intermediate is treated with potassium hydroxide or fluoride to yield the final product.

Reaction Scheme:

Optimization Challenges

The reaction’s exothermic nature necessitates strict temperature control (<0°C) to prevent decomposition. Purification via recrystallization from ethanol/water mixtures achieves ≥97% purity, as reported by commercial suppliers . Scalability remains limited due to the hygroscopicity of intermediates and the need for inert atmospheres.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a bench-stable alternative to boronic acids, this compound participates in palladium-catalyzed cross-couplings to form biaryl structures. For example, it has been employed in synthesizing isoqinolinone derivatives, a class of compounds with antimicrobial and anticancer activity .

Case Study: Synthesis of 2-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)-6,7-dimethoxyisoquinolin-1(2H)-one

A microwave-assisted reaction with 4-bromo-2-ethyl-6,7-dimethoxyisoquinolin-1(2H)-one achieved a 45% yield using sodium carbonate and Pd(PPh₃)₂Cl₂ in DME/ethanol/water . The potassium trifluoroborate’s stability under aqueous conditions likely contributed to the reaction’s success.

Advantages Over Boronic Acids

-

Enhanced Stability: Resists protodeboronation under basic or acidic conditions.

-

Reduced Toxicity: Lower volatility compared to boronic acids simplifies handling.

| Supplier | Purity | Price (1g) | Availability |

|---|---|---|---|

| CymitQuimica | 97% | €189.00 | In Stock (Apr 2025) |

| Discontinued | ≥95% | N/A | Discontinued |

Prices vary significantly with scale (e.g., €137.00 for 100 mg) . The discontinued product highlights supply chain vulnerabilities for niche boron reagents.

Future Research Directions

-

Toxicological Profiling: Systematic studies to establish OSHA exposure limits.

-

Process Chemistry: Developing continuous-flow synthesis to improve yield and safety.

-

Pharmaceutical Applications: Exploring its use in kinase inhibitor syntheses, given the pyridine moiety’s prevalence in drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume